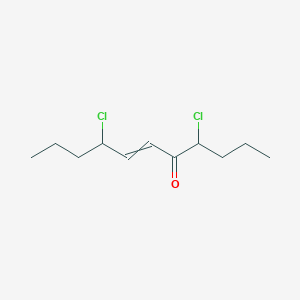
4,8-Dichloroundec-6-en-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dichloroundec-6-en-5-one is an organic compound characterized by the presence of two chlorine atoms and a double bond within an eleven-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dichloroundec-6-en-5-one typically involves multi-step organic reactions. One common method includes the chlorination of undec-6-en-5-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4,8-Dichloroundec-6-en-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,8-Dichloroundec-6-en-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,8-Dichloroundec-6-en-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one: This compound shares structural similarities but has a different ring structure.
1,4-Dimethylbenzene: Although not chlorinated, it provides a basis for understanding the effects of methyl groups on chemical properties.
Uniqueness
4,8-Dichloroundec-6-en-5-one is unique due to its specific arrangement of chlorine atoms and the double bond within the carbon chain
Properties
CAS No. |
90147-07-2 |
|---|---|
Molecular Formula |
C11H18Cl2O |
Molecular Weight |
237.16 g/mol |
IUPAC Name |
4,8-dichloroundec-6-en-5-one |
InChI |
InChI=1S/C11H18Cl2O/c1-3-5-9(12)7-8-11(14)10(13)6-4-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
CRDDUNBUEBPABM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=CC(=O)C(CCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















